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Compound of Interest

1-[(2-Bromophenyl)methyl]-1,4-
Compound Name:

diazepane
CAS No.: 1016516-79-2
Cat. No.: B3072079

Get Quote

Executive Summary

This application note details the optimized synthesis protocols for 1-[(2-
Bromophenyl)methyl]-1,4-diazepane, a critical pharmacophore in the development of GPCR
ligands and kinase inhibitors.

While direct alkylation of diamines often results in uncontrolled bis-alkylation, this guide
presents two distinct, field-proven methodologies:

» Method A (The "Gold Standard"): A protection-deprotection strategy utilizing tert-butyl 1,4-
diazepane-1-carboxylate. This route is recommended for GLP-compliant synthesis and
scale-up, ensuring >98% purity with minimal chromatographic overhead.

+ Method B (The "Rapid Screen”): A direct alkylation protocol using stoichiometric excess. This
route is optimized for speed and cost-efficiency in early-stage discovery (mg scale).

Target Molecule Profile
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Property Detail

IUPAC Name 1-[(2-Bromophenyl)methyl]-1,4-diazepane
CAS Number 1016516-79-2

Molecular Formula C12H17BrN2

Molecular Weight 269.18 g/mol

Viscous pale yellow oil (Free Base) / White solid

Physical State
(HCI salt)

Soluble in DCM, MeOH, DMSO; Sparingly

Solubilit
Y soluble in water (Free Base)

Retrosynthetic Analysis & Strategy

The synthesis hinges on the selective formation of the C—N bond between the benzylic carbon
and the secondary amine of the diazepane ring. The primary challenge is distinguishing
between the two equivalent nitrogen atoms of the homopiperazine core to prevent the
formation of the bis-alkylated impurity, 1,4-bis[(2-bromophenyl)methyl]-1,4-diazepane.

Structural Logic Diagram

Nucleophile Electrophile
1,4-Diazepane 2-Bromobenzyl Bromide
(CAS: 505-66-8) (CAS: 3433-80-5)

Alkylation

C-N Disconnection Protected Intermediate
1-Boc-4-(2-bromobenzyl)-1,4-diazepane

A
N

\\Retrosynthesis Method A (Deprotection)

Target Molecule
1-[(2-Bromophenyl)methyl]-1,4-diazepane
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Figure 1: Retrosynthetic disconnection showing the direct route vs. the protected intermediate
strategy.

Experimental Protocols
Method A: The "Gold Standard" (Protected Route)

Best for: High purity (>98%), Scale-up (>10g), GLP libraries. Mechanism: Steric and electronic
blocking of N-1 ensures exclusive alkylation at N-4.

Reagents
Reagent Equiv. Role
tert-Butyl 1,4-diazepane-1- 10 Starting Material (Protected
carboxylate Nucleophile)
2-Bromobenzyl bromide 11 Electrophile
K2COs (anhydrous) 2.5 Base (Acid Scavenger)
Acetonitrile (ACN) - Solvent (Polar Aprotic)
Trifluoroacetic acid (TFA) 10.0 Deprotection Agent
Dichloromethane (DCM) - Solvent

Step-by-Step Procedure

Phase 1: Selective Alkylation

e Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-
butyl 1,4-diazepane-1-carboxylate (10.0 mmol, 2.00 g) in anhydrous Acetonitrile (40 mL).

e Base Addition: Add anhydrous K2COs (25.0 mmol, 3.45 g). The mixture will be a suspension.

o Alkylation: Add 2-Bromobenzyl bromide (11.0 mmol, 2.75 g) dropwise over 10 minutes at
room temperature (25°C).

o Note: 2-Bromobenzyl bromide is a potent lachrymator. Handle exclusively in a fume hood.
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e Reaction: Stir the mixture at 60°C for 4 hours. Monitor by TLC (System: 20% EtOAc in
Hexanes). The starting amine spot should disappear.

o Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate
under reduced pressure to yield the crude Boc-protected intermediate as a yellow oil.

o Purification (Optional): If TLC shows impurities, pass through a short silica plug eluting
with 20% EtOAc/Hexane.

Phase 2: Deprotection

o Dissolution: Dissolve the crude intermediate in Dichloromethane (20 mL) and cool to 0°C (ice
bath).

o Acidolysis: Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

o Caution: Gas evolution (isobutylene) may occur.
 Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.
e Quench & Extraction:

o Concentrate the reaction mixture to remove excess TFA/DCM.

o Redissolve the residue in DCM (50 mL).

o Carefully basify with saturated aqueous NaHCOs (or 1M NaOH) until pH > 10. Vigorous
stirring is required to liberate the free base from the TFA salt.

o Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).
« Isolation: Combine organic layers, dry over Na2SOa, filter, and concentrate in vacuo.

 Yield: Expect 85-92% yield of pale yellow oil.

Method B: The "Rapid Screen" (Direct Alkylation)

Best for: Small scale (<500mg), Initial SAR screening, Cost-sensitive projects. Mechanism:
Statistical probability. Using a large excess of diamine minimizes the likelihood of a second
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alkylation event.

Reagents
Reagent Equiv. Role

1,4-Diazepane

(Homopiperazine) 5.0 Nucleophile (Excess)
2-Bromobenzyl bromide 1.0 Electrophile

Ethanol (Abs.) - Solvent

HCI (4M in Dioxane) 1.1 Salt Formation (Optional)

Step-by-Step Procedure

o Preparation: Dissolve 1,4-Diazepane (5.0 mmol, 500 mg) in absolute Ethanol (10 mL) in a 20
mL scintillation vial.

o Addition: Add a solution of 2-Bromobenzyl bromide (1.0 mmol, 250 mg) in Ethanol (2 mL)
very slowly (dropwise) over 30 minutes while stirring rapidly at 0°C.

o Critical: Slow addition into excess amine is the key to preventing bis-alkylation.
e Reaction: Warm to room temperature and stir for 2 hours.
o Workup:

o Concentrate the solvent.

o Resuspend the residue in water (10 mL). The excess 1,4-diazepane is highly water-
soluble.

o Extract the product with Ethyl Acetate (3 x 10 mL). The bis-alkylated byproduct (if any) will
also extract, but the excess starting amine remains in the water.

 Purification: The organic layer must be purified via Flash Column Chromatography
(DCM:MeOH:NH40OH, 90:9:1) to separate the mono-alkylated product from traces of bis-
alkylated byproduct.
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* Yield: Expect 50-65% yield.

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics.

1H NMR (400 MHz, CDCIs) - Expected Signals

e Aromatic Region (7.10 - 7.60 ppm): Multiplet, 4H (Characteristic of 2-bromophenyl group).
e Benzylic Protons (3.75 ppm): Singlet, 2H (Ar-CHz-N).
e Diazepane Ring:
o ~2.60 - 2.90 ppm: Multiplets, 8H (Ring methylene protons adjacent to nitrogens).
o ~1.75 - 1.85 ppm: Quintet, 2H (C-CH2-C of the homopiperazine bridge).
e Amine Proton: Broad singlet (variable position depending on concentration/water).
LC-MS
e Method: Electrospray lonization (ESI), Positive Mode.
e Expected Mass: [M+H]* = 269.0/271.0 (1:1 ratio due to 7°Br/81Br isotope pattern).

o Purity Criteria: >95% by UV (254 nm).

Synthesis Workflow Diagram
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Start: Choose Protocol

Requirement?

Method A: Protected Route Method B: Direct Route
(High Purity / Scale-up) (Rapid Screen)
1. Boc-Protection (or purchase) 1. Dissolve Excess Diazepane (5 eq)
1-Boc-1,4-diazepane in Ethanol
2. Alkylation 2. Slow Addition of Electrophile
(2-Br-BnBr, K2C0O3, ACN, 60°C) (0°C, Dropwise)

3. Deprotection 3. Aqueous Workup

(TFA/DCM) (Remove excess amine)

'

4. Column Chromatography
(Remove bis-alkylated impurity)

4. Basic Workup & Isolation

Final Product: 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Click to download full resolution via product page

Figure 2: Decision matrix and workflow for the synthesis of the target diazepane.
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Safety & Handling

e 2-Bromobenzyl Bromide: Severe lachrymator and skin irritant. Causes burns. Must be
handled in a functioning fume hood. Wear butyl rubber gloves if available.

e 1,4-Diazepane: Corrosive and hygroscopic. Store under nitrogen.
» Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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